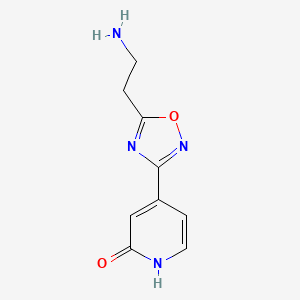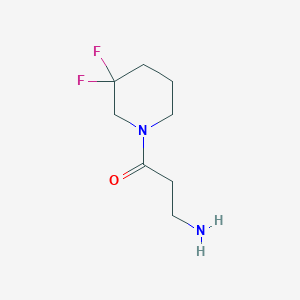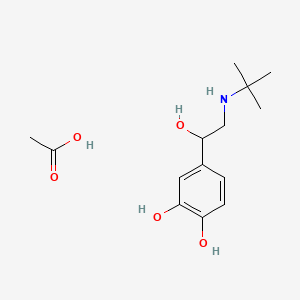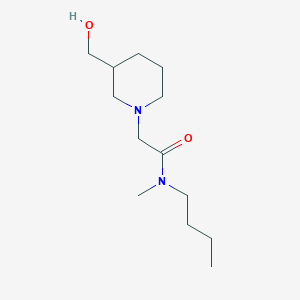
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as “1-(6-Ethylpyrimidin-4-yl)piperidin-4-one”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of these compounds has been widespread .
Molecular Structure Analysis
The molecular formula of “1-(6-Ethylpyrimidin-4-yl)piperidin-4-one” is C11H18N4. It is a heterocyclic compound with a piperidine ring and a pyrimidine group.
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The physical form of “1-(6-Ethylpyrimidin-4-yl)piperidin-4-one” is oil . Its molecular weight is 206.29 . The storage temperature is room temperature .
Scientific Research Applications
Medicinal Chemistry and Biological Applications
Cancer Research : Substituted pyrimidine-piperazine-chromene and -quinoline conjugates, closely related to the chemical structure of interest, have demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with active compounds against Bcl-2 protein revealed good binding affinity, suggesting their potential as cancer therapeutics (Parveen et al., 2017).
Antimicrobial and Antifungal Evaluation : Novel fluoroquinolone derivatives with structural similarities have shown promising antimicrobial activities, indicating their potential in addressing bacterial and fungal infections (Srinivasan et al., 2010).
Neuropharmacology and Memory Enhancement : Studies on compounds with similar structures have focused on their effects on learning and memory facilitation in mice, presenting them as candidates for treating cognitive disorders (Li Ming-zhu, 2012).
HIV/AIDS Therapeutics : Piperidin-4-yl-aminopyrimidine derivatives were designed and shown to significantly improve activity against wild-type HIV-1, highlighting the role of such compounds in developing new AIDS therapeutics (Wan et al., 2015).
Structural and Chemical Studies
- Crystal Structure Analysis : The structural determination of compounds bearing the piperidin-4-one moiety has provided insights into their molecular configurations and interactions, aiding in the understanding of their biological activities (R.V. et al., 2021).
Future Directions
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9-7-11(13-8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWAWIELRQAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








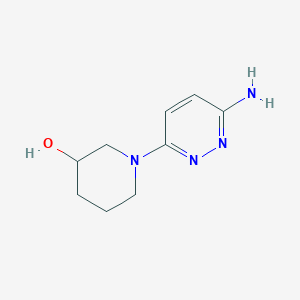


![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)
